CB2 Receptor Affinity and Selectivity Profile vs. CB1
5-Methoxy-4-methylresorcinol demonstrates high binding affinity for the human cannabinoid receptor 2 (CB2) with a Ki of 6.20 nM, while exhibiting substantially lower affinity for CB1 (Ki = 793 nM), resulting in a CB1/CB2 selectivity ratio of approximately 128-fold [1]. This contrasts sharply with unsubstituted resorcinol and 4-methylresorcinol, for which no comparable affinity data are reported, underscoring the critical contribution of the 5-methoxy and 4-methyl substitutions to CB2 engagement.
| Evidence Dimension | Binding Affinity (Ki) and Selectivity |
|---|---|
| Target Compound Data | CB2 Ki = 6.20 nM; CB1 Ki = 793 nM |
| Comparator Or Baseline | Unsubstituted resorcinol and 4-methylresorcinol (no reported affinity) |
| Quantified Difference | CB2 affinity is >100-fold higher than for CB1; selectivity ratio = 128 |
| Conditions | Radioligand displacement assay using [3H]-CP55940 on human recombinant receptors (60 min incubation) |
Why This Matters
High CB2 selectivity is essential for developing therapeutic agents that target peripheral cannabinoid signaling without the psychoactive side effects associated with CB1 activation [2].
- [1] BindingDB. (n.d.). Entry BDBM50380894 (CHEMBL2019078). Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50380894. View Source
- [2] Wiley, J. L., Beletskaya, I., Ng, E. W., Dai, Z., Crocker, P. J., Mahadevan, A., ... & Martin, B. R. (2002). Resorcinol derivatives: a novel template for the development of cannabinoid CB(1)/CB(2) and CB(2)-selective agonists. The Journal of Pharmacology and Experimental Therapeutics, 301(2), 679-689. View Source
